3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine
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Overview
Description
3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine: is a complex organic compound featuring a triazole ring, an azetidine ring, and a sulfonyl group attached to a pyridine ring
Mechanism of Action
Target of Action
The primary targets of the compound 3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine Compounds with similar structures have been reported to exhibit potent inhibitory activities against cancer cell lines .
Mode of Action
The exact mode of action of This compound Similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Pathways
The specific biochemical pathways affected by This compound Similar compounds have been reported to inhibit carbonic anhydrase-ii enzyme , which plays a crucial role in various biological processes.
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound Similar compounds have been reported to possess drug-like properties .
Result of Action
The molecular and cellular effects of This compound Similar compounds have been reported to exhibit potent inhibitory activities against cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine typically involves multiple steps:
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Formation of the Triazole Ring: This involves reacting an azide with an alkyne in the presence of a copper catalyst .
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Azetidine Ring Formation: : The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions .
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Pyridine Attachment: : The final step involves coupling the sulfonylated intermediate with a pyridine derivative under suitable conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the click reaction and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the triazole and pyridine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate .
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Substitution: : The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Catalysts: Copper sulfate for click reactions.
Major Products
Oxidation: Oxidized derivatives of the triazole and pyridine rings.
Reduction: Reduced forms of the azetidine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, the compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its triazole ring is known for its biological activity, including antimicrobial and anticancer properties.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections. Its ability to inhibit specific enzymes makes it a promising lead compound.
Industry
Industrially, the compound can be used in the development of new materials with unique properties, such as enhanced stability and reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-phenyl-1H-1,2,3-triazole: Shares the triazole ring but lacks the azetidine and sulfonyl groups.
Azetidine-1-sulfonyl pyridine: Contains the azetidine and sulfonyl groups but lacks the triazole ring.
Sulfonyl pyridine derivatives: Various compounds with different substituents on the pyridine ring.
Uniqueness
What sets 3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine apart is its combination of the triazole, azetidine, and sulfonyl groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
3-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]sulfonylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c22-24(23,15-7-4-8-17-9-15)20-10-14(11-20)21-12-16(18-19-21)13-5-2-1-3-6-13/h1-9,12,14H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMMTEIUTVUGRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CN=CC=C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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